N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide” is a chemical compound with the linear formula C17H12ClN3O3S . It has been synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . The compound consists of a benzene ring and a 1,3,5-triazine ring. All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71°, and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The compound was synthesized through a series of reactions starting from 4-chlorobenzoic acid. The process involved esterification, hydrazination, salt formation, and cyclization .Physical and Chemical Properties Analysis
The compound has a molecular weight of 373.82 . More detailed physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Anticonvulsant Activity
Research has explored the synthesis and evaluation of related compounds for anticonvulsant activities. For example, a study on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrated significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, highlighting the potential of these compounds in epilepsy treatment (Nath et al., 2021).
Antitumor Activity
Compounds with a benzothiazole structure, similar in nature to the compound , have been synthesized and evaluated for antitumor activity. A study showed considerable anticancer activity against some cancer cell lines, suggesting potential applications in cancer therapy (Yurttaş et al., 2015).
Analgesic Activity
The analgesic potential of acetamide derivatives has been investigated, with some derivatives showing significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice, indicating their potential as pain relievers (Kaplancıklı et al., 2012).
Antibacterial Activity
Several studies have synthesized and evaluated the antibacterial activities of acetamide derivatives, with findings suggesting potent activity against both gram-positive and gram-negative bacteria. This indicates their potential use in developing new antibacterial agents (Juddhawala et al., 2011).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-3-1-12(2-4-13)9-16-10-21-18(25-16)22-17(23)11-24-15-7-5-14(20)6-8-15/h1-8,10H,9,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYHFSZTJMOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.